N-[2-(hydroxymethyl)-1H-benzimidazol-6-yl]-4-(1H-pyrrol-1-yl)butanamide
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Overview
Description
N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE is a complex organic compound that features a benzimidazole core fused with a pyrrole ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE typically involves multi-step organic reactions The initial step often includes the formation of the benzimidazole core, which can be achieved through the condensation of o-phenylenediamine with formic acid or its derivatives
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability.
Chemical Reactions Analysis
Types of Reactions
N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE can undergo several types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to a carboxylic acid.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: The hydrogen atoms on the pyrrole ring can be substituted with various electrophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like lithium aluminum hydride for reduction, and electrophiles like alkyl halides for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxymethyl group would yield a carboxylic acid derivative, while substitution reactions could introduce various functional groups onto the pyrrole ring.
Scientific Research Applications
Chemistry
In chemistry, N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, this compound may be investigated for its potential as a bioactive molecule
Medicine
In medicine, derivatives of this compound could be explored for their therapeutic potential. Benzimidazole derivatives are known for their antimicrobial, antiviral, and anticancer properties, making this compound a candidate for further pharmacological studies.
Industry
In industry, N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE could be used in the development of new materials with specific properties, such as improved thermal stability or enhanced electronic characteristics.
Mechanism of Action
The mechanism of action of N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE would depend on its specific application. In a biological context, it could interact with various molecular targets, such as enzymes or receptors, to exert its effects. The benzimidazole core is known to interact with DNA and proteins, potentially disrupting cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzimidazole derivatives, such as:
Albendazole: An antiparasitic drug.
Omeprazole: A proton pump inhibitor used to treat acid reflux.
Mebendazole: Another antiparasitic drug.
Uniqueness
What sets N-[2-(HYDROXYMETHYL)-1H-13-BENZODIAZOL-5-YL]-4-(1H-PYRROL-1-YL)BUTANAMIDE apart is its unique combination of a benzimidazole core with a pyrrole ring and a butanamide side chain. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C16H18N4O2 |
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Molecular Weight |
298.34 g/mol |
IUPAC Name |
N-[2-(hydroxymethyl)-3H-benzimidazol-5-yl]-4-pyrrol-1-ylbutanamide |
InChI |
InChI=1S/C16H18N4O2/c21-11-15-18-13-6-5-12(10-14(13)19-15)17-16(22)4-3-9-20-7-1-2-8-20/h1-2,5-8,10,21H,3-4,9,11H2,(H,17,22)(H,18,19) |
InChI Key |
BIAFXWBMHFJBJW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN(C=C1)CCCC(=O)NC2=CC3=C(C=C2)N=C(N3)CO |
Origin of Product |
United States |
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